molecular formula CH2F2N2O B072014 n,n-Difluorourea CAS No. 1510-31-2

n,n-Difluorourea

Cat. No.: B072014
CAS No.: 1510-31-2
M. Wt: 96.036 g/mol
InChI Key: PEKHMUDWOZYAOC-UHFFFAOYSA-N
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Description

N,N-Difluorourea is a specialized fluorinating reagent of significant interest in synthetic organic chemistry and medicinal chemistry research. Its structure, featuring two fluorine atoms directly bonded to a nitrogen within a urea scaffold, makes it a valuable precursor for introducing the difluoroamino (-NF2) group, a moiety known to profoundly influence the physicochemical properties, metabolic stability, and bioavailability of molecules. Researchers utilize this compound in the development of novel pharmacophores, leveraging its unique electronic characteristics to modulate the biological activity of lead compounds. The reagent acts as an electrophilic fluorination source, participating in key transformations to create carbon-nitrogen and other heteroatom linkages with the difluoroamino group intact. Its application is critical in the synthesis of advanced intermediates for agrochemicals, pharmaceuticals, and materials science, where the incorporation of fluorine is a strategic objective. This product is intended for laboratory research purposes by qualified professionals.

Properties

CAS No.

1510-31-2

Molecular Formula

CH2F2N2O

Molecular Weight

96.036 g/mol

IUPAC Name

1,1-difluorourea

InChI

InChI=1S/CH2F2N2O/c2-5(3)1(4)6/h(H2,4,6)

InChI Key

PEKHMUDWOZYAOC-UHFFFAOYSA-N

SMILES

C(=O)(N)N(F)F

Canonical SMILES

C(=O)(N)N(F)F

Synonyms

1,1-Difluorourea

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dimethyl-N-phenylurea (Fenuron)

  • Structure : C₉H₁₂N₂O (CAS#: 101-42-8).
  • Properties: A non-fluorinated urea derivative with herbicidal applications. Unlike N,N-Difluorourea, Fenuron is thermally stable (mp 124–126°C) and non-explosive .
  • Synthesis : Prepared via alkylation of phenylurea with dimethyl sulfate.
  • Applications : Used as a soil-applied herbicide, contrasting with this compound’s role in high-energy chemistry .

1,1-Difluorourea

  • Structure : C₂H₄F₂N₂O (CAS#: 1510-31-2).
  • Properties: An isomer of this compound, differing in fluorine substitution (both fluorines on one nitrogen). Limited data exist, but it shares similar instability and reactivity .
  • Key Difference : The fluorine distribution alters reactivity; 1,1-Difluorourea is less studied but may exhibit distinct hydrolysis pathways.

Fluorocarbamates (e.g., Ethyl Fluorocarbamate)

  • Structure : R-O-C(O)-NHF.
  • Properties : Synthesized via fluorination of carbamates in aqueous solutions (30% yield). Unlike this compound, fluorocarbamates are less explosive and used as intermediates in pharmaceuticals .
  • Reactivity : Undergo nucleophilic substitution more readily than this compound due to the labile fluorine on the carbamate group .

N,N-Difluorocarbamates

  • Structure : R-O-C(O)-NF₂.
  • Properties : Synthesized by further fluorination of fluorocarbamates. These compounds share this compound’s explosive tendencies but are more thermally stable (mp > 100°C in some cases) .
  • Applications : Investigated as fluorinating agents in organic synthesis, diverging from this compound’s use in energetic materials .

Data Tables

Table 1: Physical and Chemical Properties

Compound Melting Point (°C) Stability Explosive Risk Key Application
This compound 41–41.5 Low (hydrolyzes) High Energetic material precursor
Fenuron 124–126 High None Herbicide
Ethyl Fluorocarbamate ~50 (decomposes) Moderate Low Pharmaceutical intermediate
N,N-Difluorocarbamate >100 Moderate-High Moderate Fluorination reagent

Preparation Methods

Reaction Mechanism and Stoichiometry

Urea (NH₂CONH₂) reacts with gaseous fluorine in a two-step substitution process, where two hydrogen atoms on the amine groups are replaced by fluorine atoms:

NH2CONH2+2F2NF2CONH2+2HF\text{NH}2\text{CONH}2 + 2\text{F}2 \rightarrow \text{NF}2\text{CONH}_2 + 2\text{HF}

The reaction proceeds exothermically, requiring temperature regulation to minimize side reactions such as over-fluorination or decomposition.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Temperature

  • Range : -65°C to +65°C, with optimal yields achieved at 0°C .

  • Lower temperatures suppress side reactions but slow kinetics, while higher temperatures risk explosive decomposition.

Solvent Systems

Reactions are conducted in non-aqueous media to avoid hydrolysis. Common solvents include:

  • Halogenated hydrocarbons : Dichloromethane (CH₂Cl₂), chloroform (CHCl₃).

  • Cyclic ethers : Tetrahydrofuran (THF), dioxane.

Dichloromethane is preferred for its high solubility of this compound and ease of removal via evaporation.

Fluorine Delivery

Gaseous fluorine is introduced incrementally to maintain stoichiometric control. Excess fluorine leads to byproducts like trifluorourea (NF₂CONF₂).

Post-Reaction Processing and Purification

Extraction and Isolation

Post-fluorination, the crude product is extracted using solvents with selective solubility:

SolventBoiling Point (°C)Solubility of this compound
Dichloromethane40High
Tetrahydrofuran66Moderate
Chloroform61Low

Multiple extractions with dichloromethane recover >90% of the product.

Sublimation

Final purification is achieved via vacuum sublimation:

  • Conditions : 40–50°C under 0.1–0.5 mmHg.

  • Output : Long, needle-like crystals with 98–99% purity .

Analytical Characterization

  • Melting Point : 41–41.5°C.

  • Elemental Analysis :

    • Theoretical: F (39.6%), N (29.2%), NH (14.6%).

    • Observed: F (38.6%), N (29.3%), NH (14.6%).

Scalability and Industrial Considerations

Batch vs. Continuous Processes

  • Batch Reactors : Standard for laboratory-scale synthesis (e.g., 60 g urea batches).

  • Continuous Flow Systems : Proposed for industrial use to enhance safety and throughput.

Challenges and Limitations

Byproduct Formation

  • Trifluorourea (NF₂CONF₂) : Forms at F₂ excess >10%.

  • Ammonium Salts : Generated if trace moisture is present.

Yield Optimization

Reported yields range from 40–70%, influenced by:

  • Solvent choice.

  • Fluorine purity.

  • Reaction time (optimal: 4–6 hours).

Emerging Techniques and Research Gaps

Electrochemical Fluorination

Preliminary studies suggest substituting F₂ with HF-electrolyte systems, though yields remain suboptimal.

Catalytic Approaches

Lewis acids (e.g., SbF₅) may accelerate fluorination but risk side reactions with urea .

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing N,N-Difluorourea, and how do reaction conditions influence yield?

  • Methodology : Direct fluorination of urea derivatives is the primary route. For example, Grakauskas (1961) demonstrated fluorination in solution using elemental fluorine, achieving moderate yields under controlled temperatures (0–5°C) . Alternative methods include reacting urea with fluorinating agents like ClF₃ or HF, though these require inert atmospheres to prevent decomposition .
  • Key Variables : Temperature, solvent polarity, and fluorine stoichiometry critically affect yield. Excess fluorine accelerates side reactions (e.g., over-fluorination), while polar solvents like acetonitrile stabilize intermediates .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Approach :

  • ¹⁹F NMR : Detects fluorine environments (e.g., δ −75 ppm for N–F groups) .
  • IR Spectroscopy : Identifies N–F stretching vibrations (∼1,100 cm⁻¹) and urea carbonyl (∼1,700 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths (e.g., N–F = 1.38 Å) and confirms planar geometry .
    • Data Interpretation : Cross-validate with computational methods (e.g., DFT for vibrational frequencies) to address spectral ambiguities .

Advanced Research Questions

Q. How does this compound react with oxidizing agents, and what mechanisms underpin its conversion to tetrafluorohydrazine (N₂F₄)?

  • Mechanistic Insight : Reaction with sulfuric acid and chromates proceeds via a radical pathway. The urea scaffold decomposes, releasing NF₂ radicals that dimerize to N₂F₄ . Kinetic studies show instantaneous gas evolution, suggesting a chain-propagated process .
  • Experimental Design : Use stopped-flow spectroscopy to capture transient intermediates and isotopic labeling (¹⁵N) to trace nitrogen migration .

Q. What factors govern the thermal and hydrolytic stability of this compound?

  • Stability Analysis :

  • Thermal : Decomposes above 50°C, releasing HF and forming biuret derivatives. Thermogravimetric analysis (TGA) paired with mass spectrometry quantifies decomposition products .
  • Hydrolytic : Rapid hydrolysis in aqueous media (t₁/₂ < 1 hr at pH 7). Stabilization requires anhydrous solvents (e.g., DMF) and low temperatures .
    • Computational Support : Molecular dynamics simulations predict hydrolysis activation energies (ΔG‡ ≈ 25 kcal/mol) .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40–70%) across literature?

  • Conflict Analysis :

  • Source Variability : Differences in fluorine purity (e.g., 98% vs. 99.9%) and solvent drying methods (molecular sieves vs. P₂O₅) impact reproducibility .
  • Data Triangulation : Replicate experiments using standardized conditions (e.g., ASTM protocols) and report error margins .
    • Table : Synthesis Yield Variability
Fluorine SourceSolventYield (%)Reference
F₂ (99.9%)MeCN68 ± 3
ClF₃DCM52 ± 5

Methodological and Computational Questions

Q. What role do computational studies play in understanding this compound’s electronic structure and reactivity?

  • Computational Workflow :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond dissociation energies (N–F = 60 kcal/mol) .
  • Reactivity Mapping : Use Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) susceptible to nucleophilic attack .
    • Validation : Compare computed IR spectra with experimental data to refine force field parameters .

Data Reporting and Ethics

Q. How should researchers address discrepancies in toxicity data between this compound and related fluorinated compounds?

  • Ethical Framework :

  • Follow guidelines from the Agency for Toxic Substances and Disease Registry (ATSDR) for hazard classification .
  • Disclose all raw data (e.g., LD₅₀ values) to enable meta-analysis and risk assessment .

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